Home > Products > Building Blocks P12736 > 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one
1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one - 1303588-25-1

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one

Catalog Number: EVT-1692680
CAS Number: 1303588-25-1
Molecular Formula: C15H12F3N3O
Molecular Weight: 307.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

    Compound Description: 2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one (2) is an isomeric product obtained from the condensation reaction of 2,3-diaminopyridine with ethyl benzoylpyruvate. Hydrolysis of this compound yields 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one.

3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

    Compound Description: 3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one (3) is another isomeric product formed during the condensation of 2,3-diaminopyridine with ethyl benzoylpyruvate. Upon hydrolysis, this compound yields 3-methyl-1H-pyrido[2,3-b]pyrazin-2-one.

2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one

    Compound Description: 2-Methyl-4H-pyrido[2,3-b]pyrazin-3-one (4) is a hydrolysis product of 2-Phenacylidene-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one. Further hydrogenation of this compound leads to the formation of 2-methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one.

3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one

    Compound Description: 3-Methyl-1H-pyrido[2,3-b]pyrazin-2-one (5) is the hydrolysis product of 3-Phenacylidene-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one. Upon hydrogenation, this compound yields 3-methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one, which has been unequivocally synthesized, confirming the structure of its precursors.

2-Methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one

    Compound Description: 2-Methyl-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one (6) is obtained through the hydrogenation of 2-methyl-4H-pyrido[2,3-b]pyrazin-3-one.

3-Methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one

    Compound Description: 3-Methyl-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one (7) is formed by hydrogenating 3-methyl-1H-pyrido[2,3-b]pyrazin-2-one. Its synthesis provides definitive proof for the structure of related compounds in the series.

6-Methyl-3-phenylpyrazin-2-ol

    Compound Description: 6-Methyl-3-phenylpyrazin-2-ol is a transformation product resulting from the reductive degradation of the antibiotic Ampicillin using Au@CeO2–rGO nanohybrids.

1-(3-(tert-Butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

    Compound Description: CCT196969 is a panRAF inhibitor. It has shown limited brain distribution in vivo, potentially due to efflux mechanisms at the blood-brain barrier. Its in vitro efficacy against patient-derived melanoma cell lines was not as strong as LY3009120.

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

    Compound Description: LY3009120 is a panRAF inhibitor. In vitro studies suggest that it is a substrate for the efflux transporter Bcrp. Despite its limited brain distribution due to active efflux, it has demonstrated superior in vitro efficacy against patient-derived melanoma cell lines compared to CCT196969 and MLN2480.

Overview

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one is a complex organic compound belonging to the class of dihydropyridopyrazine derivatives. This compound exhibits significant potential in medicinal chemistry, particularly due to its structural features that may confer biological activity. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design.

Source

The compound can be synthesized through various chemical reactions involving pyridine and pyrazine derivatives. Research articles and patents provide insights into its synthesis and potential applications, particularly in the field of pharmaceuticals where such compounds are explored for their therapeutic effects.

Classification

This compound is classified as a heterocyclic organic compound, specifically within the broader category of nitrogen-containing heterocycles. It features both pyridine and pyrazine rings, contributing to its unique chemical properties.

Synthesis Analysis

Methods

The synthesis of 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one typically involves multi-step reactions:

  1. Formation of Dihydropyrido[2,3-B]pyrazine: Starting materials such as substituted pyrazines are reacted with appropriate aldehydes or ketones under acidic or basic conditions.
  2. Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic fluorination or by using trifluoromethylating agents like trifluoromethyl iodide.
  3. Methylation: Methyl groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Technical Details

The reactions are typically carried out under controlled temperatures and solvents to optimize yields. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one can be represented as follows:

  • Molecular Formula: C16H14F3N3O
  • Molecular Weight: Approximately 341.30 g/mol

Data

The structure features a dihydropyrido framework with a methyl group at position 1 and a trifluoromethyl-substituted phenyl group at position 6. The presence of multiple nitrogen atoms contributes to its potential biological activity.

Chemical Reactions Analysis

Reactions

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one can undergo various chemical reactions:

  • Nucleophilic Substitution: The nitrogen atoms in the heterocyclic ring can participate in nucleophilic substitution reactions.
  • Reduction Reactions: The carbonyl groups present in the structure can be reduced to alcohols or amines under suitable conditions.

Technical Details

These reactions are often facilitated by catalysts or specific reagents to enhance selectivity and yield. Conditions such as temperature, solvent choice, and reaction time are critical for successful transformations.

Mechanism of Action

Process

The mechanism of action for compounds like 1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one is largely dependent on their interaction with biological targets:

  • Enzyme Inhibition: Many derivatives exhibit inhibitory effects on specific enzymes involved in disease pathways.
  • Receptor Modulation: The compound may interact with receptors in the central nervous system or other tissues, influencing physiological responses.

Data

Studies have shown that similar compounds can modulate pathways related to inflammation and cancer cell proliferation, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with strong nucleophiles due to the presence of electron-withdrawing groups like trifluoromethyl.

Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) can be obtained from experimental studies.

Applications

Scientific Uses

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one holds promise for various scientific applications:

  • Pharmaceutical Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
  • Biological Research: Used in studies exploring enzyme inhibition and receptor interactions.

Research continues to explore its efficacy and mechanisms, contributing to the development of new therapeutic agents based on its structure.

Synthetic Methodologies and Optimization Strategies

Regioselective Trifluoromethylation Techniques in N-Heteroaromatic Systems

The incorporation of trifluoromethyl (–CF₃) groups into N-heteroaromatic systems is critical for enhancing the bioactivity and metabolic stability of pharmaceutical compounds. Conventional trifluoromethylation methods face significant challenges in achieving regioselective control, particularly for six-membered heterocycles like pyridines and pyrazines. The BF₂CF₃-activation strategy represents a breakthrough, enabling nucleophilic trifluoromethylation at the C2 position of pyridine N-oxides with >98% regioselectivity . This method leverages in situ-generated BF₂CF₃ complexes to lower the LUMO energy of N-oxide substrates, facilitating nucleophilic attack by CF₃⁻ donors (e.g., Me₃SiCF₃/CsF) under mild conditions (25–60°C) [5]. Key advantages include:

  • Functional Group Tolerance: Electron-donating (–OCH₃) and electron-withdrawing (–Cl, –NO₂) substituents remain intact during reaction .
  • Gram-Scale Feasibility: Demonstrated in the synthesis of 2-trifluoromethylquinolines (91% yield at 2.38 g scale) .

Table 1: Comparison of Trifluoromethylation Techniques for N-Heteroaromatics

MethodRegioselectivityYield Range (%)Key Limitation
BF₂CF₃ Activation >98% (C2 position)85–95Requires N-oxide pre-functionalization
Radical CF₃ Addition <60% (mixtures)40–75Poor control for pyridines
Pd-Catalyzed Coupling [5]>90% (directed)70–88Requires directing groups

Cyclocondensation Approaches for Pyrido[2,3-b]pyrazinone Core Assembly

The pyrido[2,3-b]pyrazinone core is efficiently constructed via [4+2] cyclocondensation strategies. A robust three-step sequence employs ethyl trifluoroacetate and hydrazine hydrate to form trifluoroacetohydrazide (II), followed by cyclization with chloroacetyl chloride to yield oxadiazole IV. Subsequent ring-opening with ethylenediamine and acid-catalyzed cyclization delivers the key intermediate 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI) in 82% overall yield [6] [7]. Critical optimizations include:

  • Temperature Control: Low-temperature (–20°C) ring-opening prevents side reactions during ethylenediamine addition [6].
  • Acid Selection: Concentrated HCl enables quantitative cyclization to the dihydropyrido-pyrazinone scaffold [7].
  • Heterocycle Diversification: The triazolopyrazine core serves as a versatile precursor for C6 functionalization via nucleophilic substitution or cross-coupling [7].

Late-Stage Functionalization of the 3-(Trifluoromethyl)phenyl Moiety

Late-stage derivatization of the 3-(trifluoromethyl)phenyl group enhances molecular diversity while preserving the core heterocycle. Two principal strategies are employed:

  • Reductive Amination: The primary amine intermediate VIII (from Boc-deprotection of VII) reacts with aldehydes (aliphatic, aromatic, heteroaromatic) under NaBH₃CN reduction. Optimal molar ratio (amine:aldehyde = 1.2:1) minimizes N,N-disubstituted byproducts (<5%) [6] [9].
  • Sulfonylation: Sulfonyl chlorides react selectively with amine VIII at 0°C to avoid indole acylation when R = tryptanyl. Excess amine (1.1 eq) suppresses bis-sulfonylation [6].

Table 2: Yield Optimization in Late-Stage Functionalization

Reaction TypeKey ReagentOptimal ConditionsIsolated Yield (%)
Reductive Amination [6]BenzaldehydeNaBH₃CN/AcOH, MeOH, 25°C, 12 h76
Pyridine-4-carbaldehydeSame as above65
Sulfonylation [6]Methanesulfonyl chlorideEt₃N, DCM, 0°C, 2 h77
2-Naphthylsulfonyl chlorideSame as above68

Solvent-Free and Green Chemistry Protocols for Enhanced Yield

Solvent-free methodologies address environmental and economic challenges in heterocyclic synthesis:

  • Mechanochemistry: Ball-milling accelerates cyclocondensation of hydrazides and di-carbonyls, reducing reaction times from hours to minutes while eliminating solvent waste [3] [8].
  • Thermal Activation: Microwave irradiation facilitates ring-closure/dehydration steps at 150°C without solvents, improving yields by 15–20% compared to solution-phase reactions [4].
  • Catalyst-Free Conditions: Eliminates purification challenges from metal residues; e.g., cyclizations achieve >90% conversion under neat conditions at 120°C [4] [8].Notably, solvent-free protocols reduce E-factor (kg waste/kg product) by 4–7× compared to DMF- or DCM-based routes [3].

Scalability Challenges in Multi-Step Heterocyclic Syntheses

Scalable production faces hurdles in intermediate stability and purification:

  • Air/Moisture Sensitivity: BF₂CF₃–N-oxide complexes require anhydrous handling despite tolerance to aqueous workup .
  • Continuous-Flow Solutions: Telescoped flow systems integrate oxidation, BF₂CF₃ complexation, and trifluoromethylation, avoiding isolation of unstable intermediates [9]. Key benefits include:
  • Precise temperature control (<5°C variation) during exothermic steps [9].
  • In-line liquid-liquid separators remove inorganic salts in real-time [9].
  • Purification Bottlenecks: Chromatography-dependent steps (e.g., amine VIII) are replaced with crystallization for >50% cost reduction at kilogram scale [6] [7].

Properties

CAS Number

1303588-25-1

Product Name

1-Methyl-6-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrido[2,3-B]pyrazin-2(1H)-one

IUPAC Name

1-methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrido[2,3-b]pyrazin-2-one

Molecular Formula

C15H12F3N3O

Molecular Weight

307.27 g/mol

InChI

InChI=1S/C15H12F3N3O/c1-21-12-6-5-11(20-14(12)19-8-13(21)22)9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3,(H,19,20)

InChI Key

GUOHMSIKXMBLMG-UHFFFAOYSA-N

SMILES

CN1C(=O)CNC2=C1C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CN1C(=O)CNC2=C1C=CC(=N2)C3=CC(=CC=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.